

A Technical Guide to the Physical Characteristics of 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-DL-phenylglycine

Cat. No.: B1296894

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of **2-Fluoro-DL-phenylglycine**, a synthetic amino acid of interest in peptide synthesis and drug development. The introduction of a fluorine atom onto the phenyl ring can significantly influence the compound's conformational preferences, metabolic stability, and biological activity, making a thorough understanding of its physical properties essential for its application.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-Fluoro-DL-phenylglycine**. For properties where experimental data is not readily available, values have been predicted based on the parent compound, DL-phenylglycine, and established principles of physical organic chemistry.

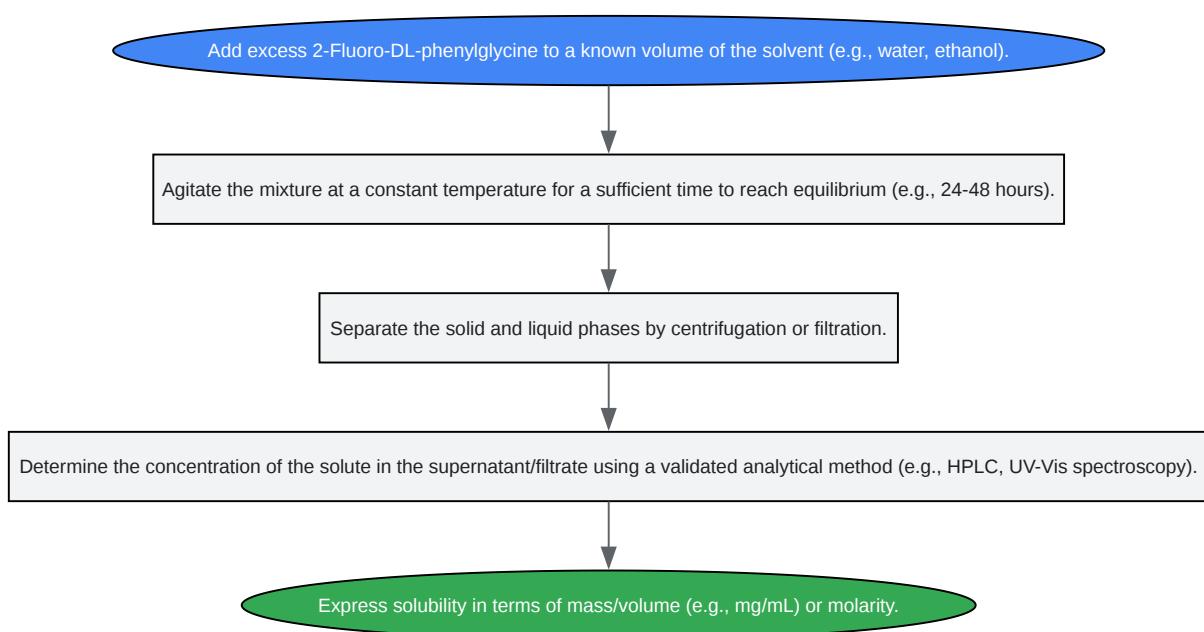
Property	Value	Source/Method
Molecular Formula	C ₈ H ₈ FNO ₂	[1] [2]
Molecular Weight	169.15 g/mol	[1] [2]
CAS Number	84145-28-8	[1] [3]
Appearance	White to off-white crystalline powder (Predicted)	Inferred from DL-phenylglycine
Melting Point	290 °C (sublimes)	[1] [4]
Solubility	Sparingly soluble in water. Soluble in acidic and basic aqueous solutions. Predicted to have slightly increased solubility in less polar organic solvents compared to DL-phenylglycine.	General amino acid properties
pK _{a1} (-COOH)	~2.1 (Predicted)	Inferred from DL-phenylglycine and electronic effects of fluorine
pK _{a2} (-NH ₃ ⁺)	~9.0 (Predicted)	Inferred from DL-phenylglycine and electronic effects of fluorine

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of amino acids like **2-Fluoro-DL-phenylglycine** are provided below.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

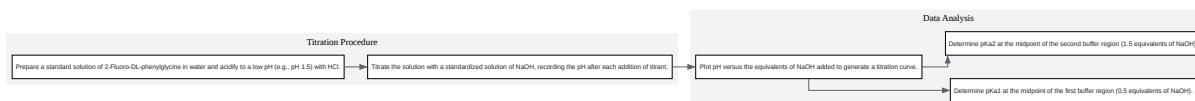


[Click to download full resolution via product page](#)

Fig. 1: Workflow for Melting Point Determination.

Solubility Determination

The equilibrium solubility can be determined by the shake-flask method followed by a suitable analytical technique.



[Click to download full resolution via product page](#)

Fig. 2: Shake-Flask Method for Solubility Determination.

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) are determined by titrating an aqueous solution of the amino acid with a strong base and monitoring the pH.

[Click to download full resolution via product page](#)

Fig. 3: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Data

While experimental spectra for **2-Fluoro-DL-phenylglycine** are not widely available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Fluoro-DL-phenylglycine** is expected to exhibit characteristic absorption bands for its functional groups. An ATR-IR spectrum is available in the SpectraBase database. [5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-2500	Broad	O-H stretch of the carboxylic acid
3100-3000	Medium	Aromatic C-H stretch
~1700	Strong	C=O stretch of the carboxylic acid
~1600, ~1475	Medium	Aromatic C=C stretches
~1550	Medium	N-H bend of the amine
~1400-1300	Medium	C-O stretch and O-H bend of the carboxylic acid
~1250-1000	Strong	C-F stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show signals for the aromatic protons, the alpha-proton, and the amine protons. The aromatic region will be complex due to the fluorine substitution and the resulting splitting patterns.

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~7.5-7.1	Multiplet	Aromatic protons (4H)
~4.3	Singlet or broad singlet	α -CH (1H)
Variable	Broad	-NH ₂ and -COOH (3H)

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

Chemical Shift (δ , ppm)	Assignment
~175	-COOH
~160 (doublet)	C-F of the aromatic ring
~130-115	Aromatic carbons
~58	α -C

Mass Spectrometry

The mass spectrum of **2-Fluoro-DL-phenylglycine** is expected to show a molecular ion peak at $m/z = 169$. The fragmentation pattern will likely involve the loss of the carboxylic acid group and cleavage of the side chain.

m/z	Possible Fragment Ion
169	$[M]^+$
124	$[M - COOH]^+$
96	$[C_6H_4F]^+$

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-氟-DL- α -苯基甘氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 84145-28-8 Cas No. | 2-Fluoro-DL-phenylglycine | Apollo [store.apolloscientific.co.uk]
- 4. 2-Fluoro- DL - α -phenylglycine 98 84145-28-8 [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]

- To cite this document: BenchChem. [A Technical Guide to the Physical Characteristics of 2-Fluoro-DL-phenylglycine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296894#physical-characteristics-of-2-fluoro-dl-phenylglycine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com